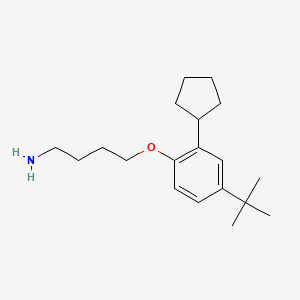

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine

Description

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine is a synthetic organic compound featuring a phenolic core substituted with a tert-butyl group at the para position and a cyclopentyl group at the ortho position.

Properties

CAS No. |

52762-69-3 |

|---|---|

Molecular Formula |

C19H31NO |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

4-(4-tert-butyl-2-cyclopentylphenoxy)butan-1-amine |

InChI |

InChI=1S/C19H31NO/c1-19(2,3)16-10-11-18(21-13-7-6-12-20)17(14-16)15-8-4-5-9-15/h10-11,14-15H,4-9,12-13,20H2,1-3H3 |

InChI Key |

HQYSGCWZWRSPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCCCCN)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the cyclopentyl and butylamine groups.

Industrial Production Methods

Industrial production methods for this compound may involve the use of zeolite catalysts for the direct amination of isobutylene . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The phenoxy and butylamine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a probe in NMR studies.

Biology: The compound can be used to study the interactions of proteins and other biomolecules.

Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors . The phenoxy and butylamine groups can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| 4-(4-(t-Bu)-2-cyclopentylphenoxy)butylamine | Phenol | tert-Butyl (para), cyclopentyl (ortho) | Phenoxy, butylamine |

| BHA | Methoxyphenol | tert-Butyl (para) | Methoxy, hydroxyl |

| Ethoxyquin | Quinoline | Ethoxy, trimethyl | Ethoxy, amine |

Key Observations:

- Amine vs. Methoxy : The butylamine chain may enhance solubility in aqueous environments compared to BHA’s methoxy group, which is more hydrophobic.

Enzyme Induction and Detoxification Activity

Table 2: Enzyme Induction Profiles

Key Observations:

- Glutathione S-Transferase (GST): BHA and ethoxyquin elevate GST activity, which conjugates electrophilic carcinogens (e.g., benzo(a)pyrene metabolites) with glutathione . The tert-butyl group in 4-(4-(t-Bu)-2-cyclopentylphenoxy)butylamine may similarly enhance GST binding, though the cyclopentyl group’s impact remains speculative.

- Species-Specific Effects: BHA’s induction of epoxide hydratase was 11-fold in mice but <3-fold in rats, highlighting interspecies variability . This suggests that 4-(4-(t-Bu)-2-cyclopentylphenoxy)butylamine’s effects could vary across models.

Mechanistic Divergences

- BHA : Acts via dietary administration, requiring metabolic activation to exert enzyme-inducing effects. Its methoxy group may facilitate membrane permeability.

- Ethoxyquin: The quinoline backbone allows for radical scavenging, complementing GST induction.

- 4-(4-(t-Bu)-2-cyclopentylphenoxy)butylamine: The butylamine chain could enable interactions with amine-sensitive receptors or transporters absent in BHA/ethoxyquin.

Biological Activity

4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine is a compound of interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a tert-butyl group, a cyclopentyl ring, and a butylamine chain. These structural features contribute to its lipophilicity and ability to interact with biological membranes.

The biological activity of this compound primarily involves modulation of the guanylate cyclase-C (GC-C) receptor pathway. This receptor plays a crucial role in gastrointestinal physiology by regulating fluid and electrolyte balance through the production of cyclic guanosine monophosphate (cGMP) .

Key Mechanisms:

- Activation of GC-C Receptor: The compound acts as an agonist for the GC-C receptor, leading to increased cGMP levels. This activation enhances chloride and bicarbonate secretion in intestinal epithelial cells, promoting fluid secretion into the intestinal lumen .

- Impact on Intestinal Motility: By stimulating GC-C receptors, the compound may improve gastrointestinal motility, making it potentially useful in treating conditions like constipation and irritable bowel syndrome (IBS) .

Therapeutic Applications

Research indicates that this compound may be beneficial in treating various gastrointestinal disorders. Its ability to enhance intestinal fluid secretion positions it as a candidate for managing:

- Irritable Bowel Syndrome (IBS): Studies suggest that GC-C agonists can alleviate symptoms associated with IBS by improving bowel movement frequency and consistency .

- Chronic Constipation: The compound's action on fluid secretion may help relieve chronic constipation by softening stool and promoting regularity .

Case Studies and Research Findings

Several studies have investigated the effects of compounds similar to this compound on gastrointestinal health.

Research Findings:

- Study on GC-C Agonists: A study demonstrated that GC-C agonists significantly increased intestinal fluid secretion in animal models, suggesting potential applications for treating constipation and IBS .

- Clinical Trials: Clinical trials involving other GC-C agonists have reported positive outcomes in patients with IBS, indicating that similar compounds could yield beneficial results .

- Comparative Studies: Comparative analyses of various GC-C agonists have shown that modifications in chemical structure can enhance receptor affinity and selectivity, which may be applicable to this compound .

Summary Table of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Activation of GC-C | Increases cGMP production | Treatment of IBS |

| Enhanced fluid secretion | Stimulates chloride/bicarbonate secretion | Alleviation of chronic constipation |

| Improved intestinal motility | Modulation of gastrointestinal function | Management of motility disorders |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Mitsunobu coupling between a tert-butyl-cyclopentylphenol precursor and a brominated butylamine derivative. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity optimization requires strict control of reaction stoichiometry (1:1.2 molar ratio for phenol to amine) and post-synthesis analysis via HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, cyclopentyl multiplet at 1.5–2.0 ppm) .

- FT-IR : Detects ether linkages (C-O stretch at 1250–1050 cm) and amine N-H stretches (~3300 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~344.3 g/mol).

Q. What are the solubility challenges associated with this compound, and how can they be addressed experimentally?

- Methodological Answer : The hydrophobic tert-butyl and cyclopentyl groups limit aqueous solubility. For biological assays, use DMSO as a stock solvent (<1% v/v to avoid cytotoxicity) or employ β-cyclodextrin inclusion complexes to enhance solubility. Solubility parameters (logP ~4.2) should be calculated via shake-flask method with octanol/water partitioning .

Advanced Research Questions

Q. How do steric effects from the tert-butyl and cyclopentyl groups influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Steric hindrance from bulky substituents reduces accessibility to the phenoxy oxygen, slowing nucleophilic attack. Kinetic studies (e.g., SN2 reactions with methyl iodide) show rate constants 2–3 orders of magnitude lower than less hindered analogs. Computational modeling (DFT at B3LYP/6-31G* level) quantifies steric maps to predict reaction sites .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC variability across studies)?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for pH/temperature variations.

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to account for heterogeneity.

- Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., quinolinamine derivatives) to identify substituent-specific trends in activity .

Q. What computational methods best predict this compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with cryo-EM-derived receptor structures (e.g., β-adrenergic receptor) to map binding pockets.

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes.

- QSAR Models : Train on datasets of aryloxy-alkylamine derivatives to correlate substituent electronegativity with binding affinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s metabolic stability?

- Methodological Answer : Variations arise from differences in liver microsome sources (e.g., human vs. rat) and incubation conditions (NADPH concentration, pH). Standardize protocols using pooled human liver microsomes (0.5 mg/mL protein, 1 mM NADPH) and LC-MS/MS quantification of parent compound depletion. Adjust for interspecies differences via allometric scaling .

Structural and Functional Insights

Q. How does the cyclopentyl group’s conformation affect the compound’s pharmacological profile?

- Methodological Answer : The cyclopentyl ring’s chair vs. twist-boat conformations alter van der Waals interactions with hydrophobic binding pockets. Use NOESY NMR to determine predominant conformers in solution, and correlate with activity data from enantiomerically pure samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.